Benzimidazol-2-one vs. Benzotriazole: Expanded SAR Vector for RSV Inhibition
In the development of respiratory syncytial virus (RSV) inhibitors, the replacement of a benzotriazole moiety with a benzimidazol-2-one core was a key design element. The structural variation of the benzimidazol-2-one substituent provided a vector for exploring structure-activity relationships that was inaccessible in a series of benzotriazole derivatives, revealing a broader tolerance for substituent size and functionality [1].
| Evidence Dimension | Accessible Vector for Structure-Activity Relationship (SAR) Exploration |
|---|---|
| Target Compound Data | Vector accessible for structural variation |
| Comparator Or Baseline | Benzotriazole derivatives: vector inaccessible |
| Quantified Difference | Qualitative improvement in SAR scope; no specific activity values are provided in the available abstract as this is a structural vector comparison. |
| Conditions | Structure-activity relationship studies for RSV fusion inhibitors |
Why This Matters
This structural difference enables the exploration of chemical space that is impossible with benzotriazole-based leads, justifying the selection of the benzimidazol-2-one scaffold for developing new RSV drug candidates.
- [1] Yu, K.-L., Zhang, Y., Civiello, R. L., et al. (2004). Respiratory syncytial virus inhibitors. Part 2: Benzimidazol-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 14(5), 1133–1137. View Source
